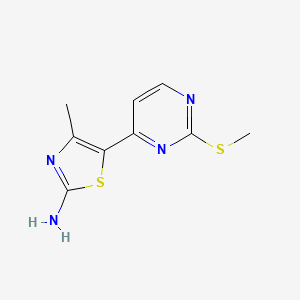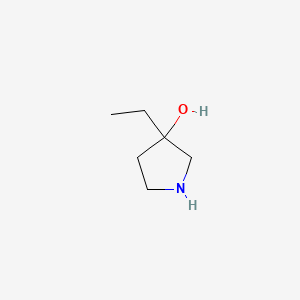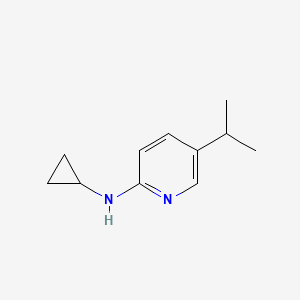![molecular formula C11H13N3O2 B1399588 3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1250541-35-5](/img/structure/B1399588.png)
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Descripción general
Descripción
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (3-TBTP-6-COOH) is a novel synthetic compound with potential applications in the fields of pharmaceuticals, materials science, and biochemistry. It is a member of the triazolo[4,3-a]pyridine family of compounds, which have been studied for their potential as anti-tumor, anti-inflammatory, and anti-viral agents. In addition, 3-TBTP-6-COOH has been investigated for its ability to modulate signal transduction pathways and its potential as a drug delivery vehicle. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-TBTP-6-COOH.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid and its derivatives have been synthesized through various chemical reactions. For instance, a method for synthesizing derivatives of triazolopyridines, starting from hydrazinopyridine and carboxylic acids, has been explored. The process involves cyclization using Lawesson’s reagent and is racemization-free with a chiral carbon present in the structure (Moulin, Martinez, & Fehrentz, 2006).
Synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines has also been performed, showcasing the versatility and broad scope of chemical transformations that these compounds can undergo. These reactions involve diazotization, treatment with halides, and decarboxylation methods (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Biological Properties and Applications
The derivatives of triazolopyridines have been extensively studied for their antioxidant properties. Certain derivatives, particularly those containing electron-withdrawing substituents, exhibit significant antioxidant activity, which is crucial in combating diseases associated with oxidative stress, such as atherosclerosis and Alzheimer’s disease (Novodvorskyi, Bahlai, Komarov, & Demchenko, 2020).
Triazolopyridines have garnered interest due to their potential biological activities. A range of fused heterocyclic 1,2,4-triazoles have been synthesized, and their biological assessment has been conducted, revealing a variety of interesting biological properties. These compounds have shown promise in pharmacological applications (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Propiedades
IUPAC Name |
3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)10-13-12-8-5-4-7(9(15)16)6-14(8)10/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVSGGWCPIFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)




